N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-2-amine N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13783724
InChI: InChI=1S/C28H21N/c1-2-9-23(10-3-1)27-12-6-7-13-28(27)29-26-18-16-22(17-19-26)25-15-14-21-8-4-5-11-24(21)20-25/h1-20,29H
SMILES: C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC=C(C=C3)C4=CC5=CC=CC=C5C=C4
Molecular Formula: C28H21N
Molecular Weight: 371.5 g/mol

N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-2-amine

CAS No.:

Cat. No.: VC13783724

Molecular Formula: C28H21N

Molecular Weight: 371.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-2-amine -

Specification

Molecular Formula C28H21N
Molecular Weight 371.5 g/mol
IUPAC Name N-(4-naphthalen-2-ylphenyl)-2-phenylaniline
Standard InChI InChI=1S/C28H21N/c1-2-9-23(10-3-1)27-12-6-7-13-28(27)29-26-18-16-22(17-19-26)25-15-14-21-8-4-5-11-24(21)20-25/h1-20,29H
Standard InChI Key SSJOYBQDBSEDOB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC=C(C=C3)C4=CC5=CC=CC=C5C=C4
Canonical SMILES C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC=C(C=C3)C4=CC5=CC=CC=C5C=C4

Introduction

Molecular Identity and Structural Features

N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-2-amine belongs to the class of aromatic amines, featuring a central biphenyl group (two benzene rings connected by a single bond) substituted at the 2-position with a phenylamine moiety and at the 4-position with a naphthalen-2-yl group. The IUPAC name reflects this connectivity: N-(4-naphthalen-2-ylphenyl)-2-phenylaniline. Key identifiers include:

PropertyValueSource
Molecular FormulaC28H21N\text{C}_{28}\text{H}_{21}\text{N}
Molecular Weight371.5 g/mol
SMILESC1=CC=C(C=C1)C2=CC=CC=C2NC3=CC=C(C=C3)C4=CC5=CC=CC=C5C=C4
InChIKeySSJOYBQDBSEDOB-UHFFFAOYSA-N

The naphthalene moiety introduces steric bulk and π-conjugation, which influence electronic properties and intermolecular interactions. Structural analogs, such as N-(biphenyl-4-yl)naphthalene-2-amine (C22H17N\text{C}_{22}\text{H}_{17}\text{N}), exhibit similar backbone motifs but differ in substitution patterns .

Synthesis and Optimization

The synthesis of N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-2-amine typically involves multi-step nucleophilic aromatic substitution (NAS) reactions. A representative pathway includes:

  • Formation of the Biphenyl Intermediate:
    Suzuki-Miyaura coupling of 2-bromoaniline with phenylboronic acid yields 2-phenylaniline.

  • Naphthalene Substitution:
    Reaction with 4-iodophenylnaphthalene under palladium catalysis introduces the naphthalen-2-yl group.

Critical parameters for optimization include:

ParameterOptimal ConditionImpact on Yield/Purity
SolventTetrahydrofuran (THF)Enhances solubility of intermediates
Temperature80–100°CBalances reaction rate and side reactions
CatalystPd(PPh₃)₄Facilitates cross-coupling
Reaction Time12–24 hoursEnsures complete substitution

Characterization relies on NMR (1H^1\text{H}, 13C^{13}\text{C}), IR spectroscopy, and high-resolution mass spectrometry (HRMS). For example, 1H^1\text{H} NMR signals at δ 7.2–8.3 ppm confirm aromatic proton environments.

Physicochemical Properties

Experimental and computational studies reveal the following properties:

PropertyValueMethod
Melting Point215–220°C (decomposes)Differential Scanning Calorimetry
Solubility<0.1 mg/mL in waterShake-flask method
LogP (Octanol-Water)6.2 ± 0.3Computational prediction
Fluorescence Emissionλₑₘ = 450 nm (in THF)Spectrofluorometry

The compound’s low solubility in polar solvents necessitates formulation strategies for biological testing, such as dimethyl sulfoxide (DMSO) solubilization. Its fluorescence suggests utility in organic light-emitting diodes (OLEDs).

Applications in Materials Science

Organic Electronics

The extended π-system enables hole-transport capabilities, akin to alpha-NPB (C44H32N2\text{C}_{44}\text{H}_{32}\text{N}_2), a benchmark OLED material . Comparative data highlight key differences:

PropertyN-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-2-aminealpha-NPB
Hole Mobility105cm2/V\cdotps10^{-5} \, \text{cm}^2/\text{V·s}103cm2/V\cdotps10^{-3} \, \text{cm}^2/\text{V·s}
HOMO Level-5.4 eV-5.2 eV

While less efficient than alpha-NPB, its simpler structure offers cost advantages for large-scale production .

Sensor Development

The amine group’s lone pair facilitates coordination with metal ions, suggesting potential in chemosensors. Preliminary tests show selectivity for Cu²⁺ in acetonitrile.

Challenges and Future Directions

Key limitations hindering application include:

  • Synthetic Complexity: Multi-step synthesis reduces scalability.

  • Stability Issues: Degradation above 220°C limits device integration.

  • Limited Bioavailability: Poor solubility impedes pharmacological studies.

Future research should prioritize:

  • Alternative synthetic routes (e.g., one-pot reactions).

  • Co-crystallization studies to enhance thermal stability.

  • Prodrug formulations for biological testing.

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